8-acetyl-7-ethoxy-2H-chromen-2-one, also known as 8-acetyl-7-ethoxychromen-2-one, is a synthetic compound belonging to the class of coumarins, which are characterized by their benzopyrone structure. This compound has garnered attention for its potential biological activities and applications in various scientific fields, including medicinal chemistry and organic synthesis.
The compound can be synthesized through various chemical methods, primarily involving the condensation of phenolic compounds with keto esters. Its structural formula is represented as , with a molecular weight of approximately .
8-acetyl-7-ethoxy-2H-chromen-2-one is classified as a coumarin derivative, which is a subclass of organic compounds known for their diverse biological activities. Coumarins are often studied for their roles in pharmacology, particularly in the development of anticoagulants and anti-inflammatory agents.
The synthesis of 8-acetyl-7-ethoxy-2H-chromen-2-one can be achieved through several methods:
A common synthetic route involves the condensation of 7-ethoxy-4-hydroxycoumarin with acetic anhydride in the presence of sulfuric acid as a catalyst. The reaction conditions are optimized to achieve high yields and purity, often utilizing continuous flow reactors in industrial settings .
The molecular structure of 8-acetyl-7-ethoxy-2H-chromen-2-one features a chromenone backbone with an ethoxy group at position 7 and an acetyl group at position 8. The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | |
IUPAC Name | 8-acetyl-7-ethoxychromen-2-one |
InChI | InChI=1S/C13H12O4/c1-3... |
SMILES | CCOC1=C(C2=C(C=C1)C=CC(=O)O2)C(=O)C |
This structure allows for various chemical modifications and reactions, making it a versatile compound in synthetic organic chemistry .
8-acetyl-7-ethoxy-2H-chromen-2-one undergoes several types of chemical reactions:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones while reduction can produce alcohols. Substitution reactions introduce diverse functional groups, enhancing the compound's utility .
The mechanism of action for 8-acetyl-7-ethoxy-2H-chromen-2-one is primarily linked to its interactions with biological targets. Research indicates that coumarin derivatives exhibit various pharmacological effects, including:
The physical properties of 8-acetyl-7-ethoxy-2H-chromen-2-one include:
Key chemical properties include:
Property | Value |
---|---|
Melting Point | Not specified in sources |
Boiling Point | Not specified in sources |
Stability | Stable under normal conditions |
These properties influence its handling and application in laboratory settings .
8-acetyl-7-ethoxy-2H-chromen-2-one has several scientific applications:
CAS No.: 21900-52-7
CAS No.:
CAS No.: 2514-52-5